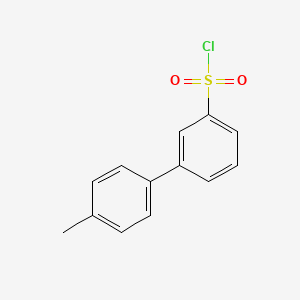

3-(4-methylphenyl)benzenesulfonyl Chloride

Vue d'ensemble

Description

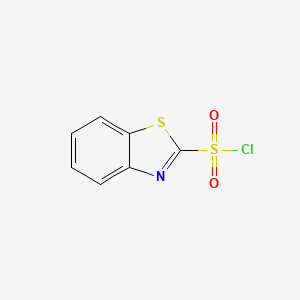

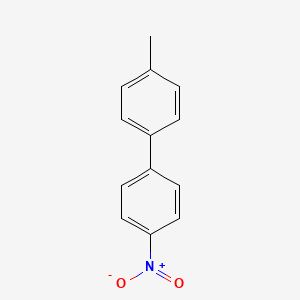

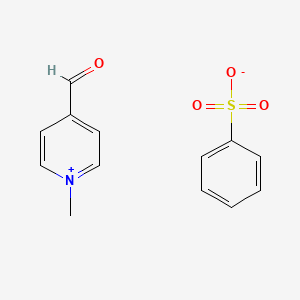

3-(4-Methylphenyl)benzenesulfonyl Chloride is a chemical compound with the CAS Number: 885950-93-6 . It has a molecular weight of 266.75 and its IUPAC name is 4’-methyl [1,1’-biphenyl]-3-sulfonyl chloride . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of benzenesulfonyl chloride derivatives, such as this compound, can be achieved by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl 5 or POCl 3 .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H11ClO2S . The InChI code for this compound is 1S/C13H11ClO2S/c1-10-5-7-11 (8-6-10)12-3-2-4-13 (9-12)17 (14,15)16/h2-9H,1H3 .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 266.75 . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Researchers have synthesized structural isomers by interacting N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to compounds characterized by X-ray single crystal diffraction. These isomers demonstrate the potential of 3-(4-methylphenyl)benzenesulfonyl chloride derivatives in the design of sterically hindered molecules for various applications, including the development of new materials and the study of molecular-electronic structures (Rublova et al., 2017).

Catalysis and Chemical Reactions

The compound has been used in Friedel-Crafts sulfonylation reactions within unconventional media, such as ionic liquids, showcasing its utility in enhancing reactivity and yields in the synthesis of diaryl sulfones under ambient conditions. This highlights its role in facilitating efficient and eco-friendly chemical transformations (Nara et al., 2001).

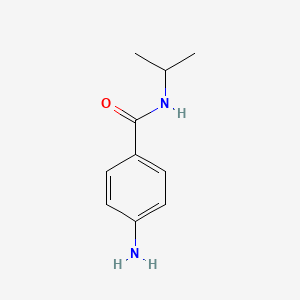

Antibacterial Agents

Further research into the derivatives of this compound has led to the development of potent antibacterial agents. By reacting with various amines under controlled conditions, researchers have synthesized compounds that exhibit significant antibacterial activity against various strains, indicating the potential of these derivatives in medicinal chemistry and drug development (Abbasi et al., 2015).

Material Science

In the field of material science, derivatives of this compound have been explored for their utility in the synthesis and modification of polymers and materials. For instance, the development of high-load, recyclable magnetic ROMP-derived benzenesulfonyl chloride reagents demonstrates the innovative use of these compounds in methylation/alkylation of carboxylic acids, offering a pathway toward the development of recyclable and environmentally benign chemical reagents (Faisal et al., 2017).

Nonlinear Optical Properties

The exploration of this compound derivatives in the synthesis of compounds with nonlinear optical properties indicates their potential application in the development of optical materials. Studies have shown that these compounds can exhibit significant optical limiting properties, suggesting their utility in the creation of materials for optical applications (Ruanwas et al., 2010).

Mécanisme D'action

Target of Action

3-(4-methylphenyl)benzenesulfonyl Chloride is a versatile chemical compound used in scientific research . It is primarily used as an electrophilic reagent in the synthesis of pharmaceuticals and agrochemicals . Its primary targets are amines, where it reacts in a fashion that provides a useful test for distinguishing primary, secondary, and tertiary amines .

Mode of Action

The compound interacts with its targets (amines) through a process known as sulfonylation . In this process, the sulfonyl group (-SO2-) of the compound is transferred to the amine, resulting in the formation of a sulfonamide. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which attracts the nucleophilic amines .

Biochemical Pathways

The sulfonylation of amines by this compound affects various biochemical pathways. The resulting sulfonamides can inhibit the activity of certain enzymes, alter protein function, and disrupt cellular processes . The exact pathways affected would depend on the specific amine that is targeted.

Pharmacokinetics

Its bioavailability would depend on factors such as its formulation, route of administration, and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific amine it targets. In general, the formation of sulfonamides can alter the function of proteins, potentially inhibiting their activity or changing their interactions with other molecules . This can have wide-ranging effects on cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as well as the presence of other reactive species. Additionally, factors such as temperature and humidity can affect its stability .

Safety and Hazards

This compound is corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for 3-(4-methylphenyl)benzenesulfonyl Chloride are not mentioned in the search results, it is a crucial building block of many drug candidates . Therefore, its future directions could involve its use in the synthesis of new pharmaceutical compounds.

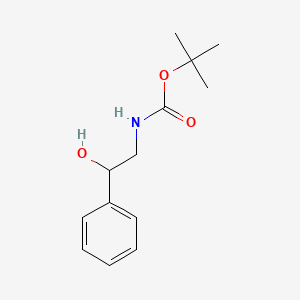

Relevant Papers One relevant paper discusses the synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors . Another paper discusses the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .

Analyse Biochimique

Biochemical Properties

3-(4-Methylphenyl)benzenesulfonyl Chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with amines to form sulfonamides, which are important in medicinal chemistry for their antibacterial properties . Additionally, it can react with alcohols to form sulfonate esters, which are used as intermediates in the synthesis of various pharmaceuticals . The interactions of this compound with these biomolecules are primarily based on nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by the nucleophile.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes can have downstream effects on cellular metabolism, potentially altering the production of key metabolites and energy balance within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes by forming covalent bonds with active site residues . This covalent modification can lead to the inactivation of the enzyme, thereby blocking its catalytic activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These interactions are often mediated by the formation of adducts with nucleophilic sites on the nucleic acids.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical experiments. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components . In vivo studies have also demonstrated that the compound can persist in tissues, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting specific enzymes or pathways involved in disease processes . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels . The compound’s ability to form covalent bonds with biomolecules also plays a role in its metabolic processing, as it can modify the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and concentration . These interactions are crucial for the compound’s biological activity, as they determine its availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Once localized, it can exert its effects on specific cellular processes, such as gene expression or energy production . The precise localization of this compound within cells is therefore critical for its biochemical activity.

Propriétés

IUPAC Name |

3-(4-methylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKVRFGHDJJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403926 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885950-93-6 | |

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.